Z-脯氨酰脯氨酸

描述

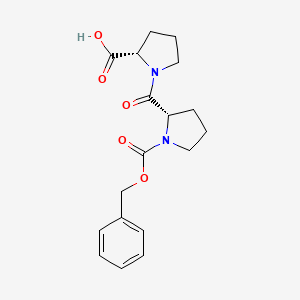

“Z-Pro-pro-OH” is an organic compound that is part of American Elements’ comprehensive catalog of life science products . It is a white to off-white powder .

Synthesis Analysis

The synthesis of “Z-Pro-pro-OH” involves several steps. The reaction conditions include the use of water and lithium hydroxide in tetrahydrofuran at 20 degrees . The reaction mixture is stirred at room temperature overnight, washed with MTBE, and the pH of the aqueous layer is adjusted to 1.0-2.0 with concentrated HCl .

Molecular Structure Analysis

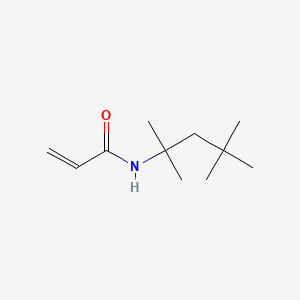

The molecular formula of “Z-Pro-pro-OH” is C18H22N2O5 . Its molecular weight is 346.38 . The IUPAC name is (2S)-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid .

Chemical Reactions Analysis

“Z-Pro-pro-OH” can be used as a starting material to prepare aib-pro endothiopeptides of pharmacological importance . It can also be used to prepare biologically significant fluorophore-labeled peptide tetramers or dimers , and as a reactant to synthesize benzoxazole derived human neutrophil elastase (HNE) inhibitors .

Physical And Chemical Properties Analysis

“Z-Pro-pro-OH” appears as a white to off-white powder . The theoretical density is 1.345 g/cm3 . It has a boiling point of 584.1°C at 760 mmHg . The refractive index is 1.6 .

科学研究应用

Aib-Pro内硫肽的制备

Z-脯氨酰脯氨酸可作为制备aib-pro内硫肽的起始原料 。这些肽具有药理学意义,可用于各种生物学研究。

荧光标记肽四聚体或二聚体的合成

Z-脯氨酰脯氨酸可用于制备具有生物学意义的荧光标记肽四聚体或二聚体 。这些标记肽可用于荧光显微镜和其他成像技术,以可视化和追踪生物过程。

苯并恶唑衍生的人嗜中性粒细胞弹性蛋白酶(HNE)抑制剂的合成

Z-脯氨酰脯氨酸可作为反应物合成苯并恶唑衍生的人嗜中性粒细胞弹性蛋白酶(HNE)抑制剂 。HNE是一种丝氨酸蛋白酶,与炎症性疾病的进展有关,其抑制剂可能是潜在的治疗剂。

未来方向

“Z-Pro-pro-OH” is one of numerous organic compounds that are part of American Elements’ comprehensive catalog of life science products . American Elements supplies life science materials in most volumes including bulk quantities and also can produce materials to customer specifications . This suggests that “Z-Pro-pro-OH” could have potential applications in various fields of life sciences in the future.

作用机制

Target of Action

Z-Pro-pro-OH, also known as Z-Pro-Prolinal, primarily targets the enzyme Prolyl endopeptidase . This enzyme is found in humans and other organisms such as Aeromonas punctata . Prolyl endopeptidase plays a crucial role in the breakdown of proteins, specifically it cleaves peptide bonds on the carboxyl side of proline residues .

Mode of Action

It is known that z-pro-pro-oh can inhibit the activity of prolyl endopeptidase . This inhibition can lead to changes in the protein degradation process, potentially affecting various biological functions.

Biochemical Pathways

Z-Pro-pro-OH’s action on Prolyl endopeptidase affects the protein degradation pathway. By inhibiting Prolyl endopeptidase, Z-Pro-pro-OH can alter the breakdown of proteins, particularly those containing proline residues . This can have downstream effects on various biological processes, including signal transduction and cellular communication .

Pharmacokinetics

Understanding these properties is crucial for determining the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of Z-Pro-pro-OH’s action are largely dependent on its inhibition of Prolyl endopeptidase. By inhibiting this enzyme, Z-Pro-pro-OH can affect the degradation of proteins, potentially leading to alterations in cellular functions and processes . For instance, Z-Pro-pro-OH can be used to prepare biologically significant fluorophore-labeled peptide tetramers or dimers .

生化分析

Biochemical Properties

Z-Pro-pro-OH plays a crucial role in biochemical reactions, particularly in the study of proteases. It is known to interact with enzymes such as prolyl endopeptidase, which is involved in the cleavage of peptide bonds . The interaction between Z-Pro-pro-OH and prolyl endopeptidase is characterized by the formation of a stable enzyme-substrate complex, which facilitates the hydrolysis of peptide bonds. Additionally, Z-Pro-pro-OH can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing various biochemical pathways .

Cellular Effects

Z-Pro-pro-OH has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Z-Pro-pro-OH can impact the activity of reactive oxygen species (ROS) within cells, which in turn affects cellular signaling and gene expression . The compound’s interaction with cellular proteins can lead to changes in metabolic pathways, thereby influencing overall cellular function and homeostasis .

Molecular Mechanism

The molecular mechanism of Z-Pro-pro-OH involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Z-Pro-pro-OH binds to specific sites on enzymes such as prolyl endopeptidase, leading to the formation of a stable complex that inhibits the enzyme’s activity . This inhibition can result in downstream effects on cellular processes, including alterations in gene expression and metabolic pathways. Additionally, Z-Pro-pro-OH can interact with other biomolecules, such as proteins and nucleic acids, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Z-Pro-pro-OH can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Z-Pro-pro-OH remains stable at room temperature, but its activity may decrease over extended periods . Long-term exposure to Z-Pro-pro-OH in in vitro or in vivo studies has demonstrated potential impacts on cellular function, including changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of Z-Pro-pro-OH vary with different dosages in animal models. At lower doses, Z-Pro-pro-OH can modulate enzyme activity and influence metabolic pathways without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

Z-Pro-pro-OH is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence pathways such as glycolysis, the pentose phosphate pathway, and fatty acid oxidation . By modulating the activity of key enzymes in these pathways, Z-Pro-pro-OH can alter the overall metabolic profile of cells, impacting energy production and cellular homeostasis .

Transport and Distribution

Within cells and tissues, Z-Pro-pro-OH is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues . The distribution of Z-Pro-pro-OH can influence its activity and effectiveness in modulating cellular processes. Additionally, the compound’s transport mechanisms play a role in determining its bioavailability and overall impact on cellular function .

Subcellular Localization

The subcellular localization of Z-Pro-pro-OH is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes. For example, Z-Pro-pro-OH may localize to the mitochondria, where it can influence mitochondrial function and energy production .

属性

IUPAC Name |

1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c21-16(19-10-5-9-15(19)17(22)23)14-8-4-11-20(14)18(24)25-12-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAZFVPWHCGNLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318705 | |

| Record name | 1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7360-23-8 | |

| Record name | NSC334180 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Z-Pro-Pro-OH in relation to prolyl oligopeptidase?

A1: Z-Pro-Pro-OH acts as a potent inhibitor of prolyl oligopeptidase (PO) [, ]. This enzyme plays a crucial role in the breakdown of proline-containing peptides, influencing various physiological processes. Notably, Z-Pro-Pro-OH exhibited consistent inhibitory effects across bovine brain PO, bovine serum PO, and recombinant Flavobacterium meningosepticum PO [].

Q2: Were there any differences observed in the sensitivity of various PO enzymes to Z-Pro-Pro-OH?

A2: Interestingly, while Z-Pro-Pro-OH inhibited all three tested PO activities (brain, serum, and bacterial) with IC50 values of 7-10nM, a significant difference in sensitivity was noted when compared to another inhibitor, Z-Phe-Pro-methylketone. The bovine brain and serum PO were found to be approximately 4000 times less sensitive to Z-Phe-Pro-methylketone compared to the bacterial enzyme []. This suggests potential structural variations within the active sites of these enzymes, influencing their interaction with different inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate](/img/no-structure.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-](/img/structure/B1582793.png)

![Trimethoxy-[3-(2-methoxyethoxy)propyl]silane](/img/structure/B1582800.png)